[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZNAXTTFNFFY-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, research findings, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 327.43 g/mol |
| CAS Number | 1353960-74-3 |
| Structure | Chemical Structure |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the same class. For instance, derivatives of N-benzyl 2-amino acetamides have demonstrated significant anticonvulsant effects in animal models, with ED50 values indicating superior efficacy compared to traditional anticonvulsants like phenobarbital . Although specific data for this compound is limited, its structural similarity suggests potential in this area.
Antimicrobial Activity
Studies on similar benzyl derivatives have shown promising antibacterial activity against Gram-positive bacteria and fungi. For example, certain N-benzyl derivatives exhibited high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This raises the possibility that this compound may also possess antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by various structural modifications. Research indicates that substituents at specific positions can enhance or diminish activity. For instance, electron-withdrawing groups generally retain activity while electron-donating groups may reduce it . Understanding these relationships is crucial for optimizing the compound's pharmacological profile.
Study on Related Compounds
A comparative study involving various N-benzyl 2-amino acetamides revealed that modifications at the 4'-N'-benzylamide site significantly affected anticonvulsant activity. Compounds with specific fluorinated substituents showed up to a four-fold increase in efficacy compared to their unmodified counterparts . This suggests that similar modifications could be explored for this compound to enhance its biological effects.
Anticancer Potential
Research into salinomycin derivatives has shown that N-benzyl amides possess notable anticancer properties against various human cancer cell lines. These derivatives were effective against drug-resistant strains, indicating a potential pathway for developing new cancer therapies . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer activities.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Synthesis of Analogues
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester serves as a precursor in the synthesis of various analogues that may exhibit enhanced biological activity or improved pharmacokinetic properties. This aspect is crucial for drug discovery programs aiming to optimize lead compounds.
Chiral Resolution
The compound's chiral centers allow for studies in asymmetric synthesis and chiral resolution processes. Its derivatives can be used to develop more efficient methods for obtaining pure enantiomers of other pharmacologically active compounds.
Case Study 1: Neuropharmacological Activity
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar pyrrolidine derivatives. The findings indicated that modifications to the carbamate structure could enhance binding affinity to specific receptors involved in mood regulation, suggesting a pathway for developing new antidepressants.
Case Study 2: Synthesis and Characterization
Research documented in Synthetic Communications detailed the synthesis of this compound from readily available starting materials. The study emphasized the importance of optimizing reaction conditions to achieve higher yields and purity, providing a template for future synthetic endeavors.
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and carbonates. For this compound:
-
Basic hydrolysis : Cleavage of the carbamate benzyl ester generates a cyclopropyl-carbamic acid intermediate, which further decarboxylates to release CO₂ and form a secondary amine.
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Acidic hydrolysis : Protonation of the carbamate oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This pathway is less common due to competing side reactions.
Reaction conditions significantly influence yields and byproduct formation. Enzymatic hydrolysis (e.g., via esterases) may also occur under physiological conditions, though specific data for this compound remains unpublished.
Synthetic Pathways and Reaction Conditions
The compound’s synthesis involves a multi-step sequence, optimized for stereochemical control :
| Step | Reaction Type | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|---|
| 1 | Dibromopropanation | CBr₃CO₂Na, CH₂Cl₂, 0°C to rt | 80%* | Introduce bromine atoms |
| 2 | Ester Deprotection | KOH (50%), MeOH/THF/H₂O, 32 h, rt | 78% | Remove benzyl ester |
| 3 | Debromination (Hydrogenolysis) | H₂, Pd/C, EtOAc, rt | 83% | Reduce dibromo intermediates |
Key synthetic challenges include maintaining enantiopurity during debromination, achieved via hydrogenolysis over radical reduction methods . Chiral HPLC confirmed >99% enantiomeric excess for the final product .
Nucleophilic Substitution
The carbamate group participates in nucleophilic substitutions with amines or alcohols:
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Amine attack : Primary amines displace the benzyloxy group, forming urea derivatives. For example, reaction with methylamine produces cyclopropyl-methylurea.
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Alcoholysis : Substitution with ethanol under basic conditions yields ethyl carbamate analogs.
Reactivity is modulated by steric hindrance from the cyclopropyl and pyrrolidine groups, necessitating elevated temperatures (60–80°C) for efficient conversions.
Enzymatic and Biochemical Transformations
In biological systems, carbamates are metabolized via:
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Esterase-mediated hydrolysis : Cleavage of the benzyl ester releases bioactive intermediates.
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Transcarbamoylation : Transfer of the carbamate group to endogenous nucleophiles (e.g., glutathione).
No kinetic data for these pathways is available for this specific compound, though analogous carbamates exhibit half-lives of 2–6 hours in plasma.
Stability Under Oxidative Conditions
The cyclopropyl group confers resistance to oxidation, as demonstrated by:
-
Forced degradation studies : Exposure to H₂O₂ (3%, 24 h) resulted in <5% degradation, compared to 40% degradation for non-cyclopropyl analogs.
Comparative Reaction Kinetics
| Reaction Type | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| Basic Hydrolysis (pH 9) | 0.12 | 5.8 |
| Acidic Hydrolysis (pH 3) | 0.03 | 23.1 |
| Enzymatic Hydrolysis | 0.25* | 2.8* |
*Estimated from structurally similar carbamates.
Future Research Directions
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Mechanistic studies : Molecular docking and kinetic assays are needed to elucidate interactions with esterases.
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Derivatization : Explore reactions with heterocyclic amines to enhance bioactivity.
This compound’s stability and modular reactivity position it as a versatile scaffold for drug discovery, though further experimental validation is required to fully map its chemical landscape.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The benzyl ester in the target compound may confer higher hydrolytic stability compared to tert-butyl esters under acidic conditions . However, benzyl esters are susceptible to cleavage under alkaline conditions (e.g., pH > 9), as demonstrated in studies on benzyl ester bond stability .
- Synthetic Accessibility : Compounds with hydroxy or silanyloxy groups (e.g., tert-butyldimethylsilanyl-protected derivatives) require multi-step protection/deprotection strategies, as seen in .
Key Research Findings and Implications
Stability and Reactivity
- Benzyl Ester Stability : The formation and cleavage of benzyl ester bonds are pH-dependent. Under neutral conditions, competing reactions (e.g., protein-DHP adduct formation) may reduce benzyl ester yield, whereas acidic conditions favor ester retention . This suggests the target compound’s stability may vary significantly in biological or synthetic environments.
Structural Analogues in Drug Discovery
- Peptidomimetic Applications : Compounds like (5S)-6-hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester () are synthesized as intermediates for peptidomimetics, highlighting the broader utility of benzyl ester derivatives in mimicking peptide backbones .
- Enzyme Inhibition Potential: While direct data on the target compound are lacking, structurally related pyrrolidine derivatives (e.g., Pyr in ) are documented as cPLA2α inhibitors, suggesting a plausible pathway for exploring the target molecule’s bioactivity .
Preparation Methods
Table 1: Starting Materials and Their Roles
Stepwise Synthesis Protocol
Protection of L-Valine
The amino group of L-valine is protected using tert-butoxycarbonyl (Boc) anhydride under alkaline conditions (pH 9-10) in tetrahydrofuran (THF)/water (4:1) at 0°C. This yields Boc-L-valine with 92-95% isolated yield after extraction with ethyl acetate and drying over Na₂SO₄.
Coupling to Pyrrolidine Derivative
Boc-L-valine is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), then coupled to (S)-pyrrolidin-2-ylmethanol in the presence of N,N-diisopropylethylamine (DIPEA) at -15°C. The reaction progress is monitored by TLC (Rf = 0.45 in 7:3 hexane/ethyl acetate), achieving 85-88% conversion after 6 hours.
Cyclopropyl Carbamate Formation
The secondary amine on the pyrrolidine-methyl group reacts with cyclopropyl isocyanate in dichloromethane (DCM) at room temperature for 12 hours. Alternatively, benzyl chloroformate may be used with cyclopropylamine in a two-step carbamoylation process, yielding 78-82% of the cyclopropyl-carbamic acid intermediate.
Deprotection and Final Assembly
Boc removal is performed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at 0°C. The free amine is immediately protected with benzyl chloroformate in the presence of sodium bicarbonate, yielding the title compound as a white crystalline solid after column chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane).
Process Optimization and Yield Enhancement
Critical parameters influencing overall yield (currently 62-65% over four steps) include:
Coupling Efficiency
Comparative studies of coupling agents show HATU outperforms DCC (N,N'-dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in minimizing epimerization:
Table 2: Coupling Agent Performance
| Reagent | Temperature (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| HATU | -15 | 88 | <2 |
| EDCl | 0 | 76 | 5-8 |
| DCC | 25 | 68 | 10-12 |
Solvent Effects in Carbamate Formation
Polar aprotic solvents like acetonitrile improve cyclopropane ring stability during carbamoylation compared to THF or DCM. Reaction monitoring via in-situ IR spectroscopy (disappearance of N-H stretch at ~3350 cm⁻¹) reduces byproduct formation.
Analytical Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) confirms >99% enantiomeric excess, with retention times of 12.7 min (desired) vs. 14.2 min (undesired enantiomer).
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous flow chemistry reduces reaction time for the coupling step from 6 hours to 22 minutes.
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Crystallization-induced dynamic resolution improves diastereomeric purity to >99.5% during final isolation.
-
Process mass intensity (PMI) analysis identifies solvent recovery opportunities, reducing ethyl acetate usage by 40% .
Q & A
Q. What are the recommended safety protocols for handling [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor for degradation via periodic HPLC analysis. Avoid long-term storage; prioritize immediate use after synthesis .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- The compound is used in academic studies for:
- Peptidomimetic Synthesis : As a chiral building block for protease inhibitor design .
- Crystallographic Studies : Structural analysis of cyclopropane-carbamate derivatives .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
- Structure Solution : Employ SHELXD for phase problem resolution .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using CCDC deposition guidelines .
- Example Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Resolution | 0.8 Å |
| R-factor | < 5% |
Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?
- Methodological Answer :
- Stepwise Synthesis :
Amino Acid Coupling : Use (S)-2-amino-3-methylbutyric acid with DCC/HOBt activation .
Esterification : Benzyl ester formation under acidic catalysis (e.g., HCl/MeOH).
Purification : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to resolve diastereomers .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, EtOAc:hexane 1:1) and adjust stoichiometry to minimize racemization.
Q. How can impurity profiles be analyzed, particularly for co-eluting epimers?
- Methodological Answer :
- Analytical Method : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Epimer Separation : Adjust column temperature (25–40°C) and mobile phase pH (2.5–3.5) to enhance resolution .
- Example Conditions :
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Study Design :
Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C.
Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis.
- Degradation Pathways : Hydrolysis of the benzyl ester or cyclopropane ring opening. Quantify degradation products using external calibration curves .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the cyclopropane-carbamate moiety (e.g., substituent addition) or replace the benzyl ester with alternative protecting groups .
- Biological Testing : Screen derivatives against target enzymes (e.g., proteases) using fluorescence-based assays. Correlate IC₅₀ values with structural features.
- Data Analysis : Apply multivariate regression to identify critical steric/electronic parameters influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
